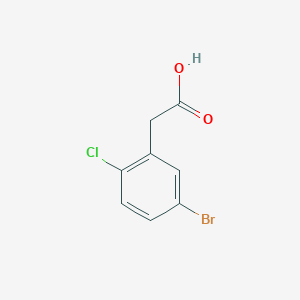

2-(5-Bromo-2-chlorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYYQYJXBQXUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573511 | |

| Record name | (5-Bromo-2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177985-34-1 | |

| Record name | (5-Bromo-2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-2-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 2-(5-Bromo-2-chlorophenyl)acetic acid and Related Analogs

Established methods for synthesizing this compound often involve classical organic reactions adapted for this specific substituted phenylacetic acid.

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone for the α-halogenation of carboxylic acids. ucla.eduwikipedia.org This reaction transforms an alkyl carboxylic acid into its α-bromo derivative. wikipedia.org The process is initiated with a catalytic amount of phosphorus tribromide (PBr₃), followed by the addition of bromine (Br₂). wikipedia.org

The mechanism of the HVZ reaction involves several key steps: wikipedia.orgmasterorganicchemistry.com

Acyl Bromide Formation: The carboxylic acid is first converted to an acyl bromide by PBr₃. wikipedia.orgmasterorganicchemistry.com

Enolization: The acyl bromide then tautomerizes to its enol form. wikipedia.orgmasterorganicchemistry.com

Bromination: The enol, acting as a nucleophile, reacts with Br₂ at the α-position. masterorganicchemistry.commasterorganicchemistry.com

Hydrolysis: Finally, hydrolysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid. wikipedia.orgmasterorganicchemistry.com

This reaction can be adapted for the synthesis of compounds like 2-bromo-2-phenylacetic acid from phenylacetic acid. ucla.edu For substrates such as this compound, this method would introduce a bromine atom at the alpha position, a key reactive site for further synthetic modifications.

A patent describes the synthesis of methyl α-bromo-2-chlorophenylacetate through an ester exchange reaction of α-bromo-2-chlorophenylacetic acid with methyl acetate (B1210297), catalyzed by a Lewis acid like titanium tetrachloride or zinc chloride. google.com This indicates the utility of the α-halogenated product in subsequent synthetic steps.

An alternative synthetic route involves the coupling of an appropriately substituted benzaldehyde (B42025) with tribromomethane (bromoform). A process for preparing α-bromo-phenylacetic acids by reacting an aldehyde with CHBr₃ and potassium hydroxide (B78521) (KOH) in a mixture of an inert solvent and water has been patented. google.com For the synthesis of this compound, this would involve the reaction of 5-bromo-2-chlorobenzaldehyde (B64787) with tribromomethane.

The core of this method is the nucleophilic addition of the tribromomethyl anion, generated from tribromomethane under basic conditions, to the carbonyl carbon of the aldehyde. pressbooks.pubmasterorganicchemistry.com This initial addition forms a tetrahedral intermediate. pressbooks.publibretexts.org Subsequent transformations, typically involving hydrolysis and rearrangement, lead to the formation of the α-bromo carboxylic acid. The reaction is a variation of the haloform reaction. nih.gov

The general mechanism for nucleophilic addition to aldehydes involves the approach of the nucleophile to the electrophilic carbonyl carbon, leading to a rehybridization from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate is then typically protonated to yield an alcohol or can undergo further reactions. libretexts.org

The choice of base and solvent is critical for the efficiency of the aldehyde and tribromomethane coupling. Strong bases like potassium hydroxide are used to deprotonate the tribromomethane, forming the reactive tribromomethyl anion. google.com The reaction is often carried out in a biphasic system consisting of an organic solvent and water. google.com The concentration of the base and the reaction temperature are crucial parameters to control to minimize side reactions. google.com For instance, carrying out the reaction at low temperatures (between 0°C and 5°C) is preferred to limit the formation of mandelic acid byproducts. google.com

Phase transfer catalysis (PTC) is a valuable technique for accelerating reactions between reactants in immiscible phases. wikipedia.orgdalalinstitute.com In the context of the haloform reaction, a phase-transfer catalyst can facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with the aldehyde and tribromomethane occurs. nih.gov This enhances the reaction rate and yield. dalalinstitute.com

The table below summarizes the yields of various α-bromo-phenylacetic acids prepared via the aldehyde and tribromomethane coupling method as described in a patent. google.com

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | α-bromo-phenylacetic acid | 70 |

| 2-chlorobenzaldehyde | α-bromo-(2-chloro)phenylacetic acid | 63 |

| 4-chlorobenzaldehyde | α-bromo-(4-chloro)phenylacetic acid | 65 |

| 2,4-dichlorobenzaldehyde | α-bromo-(2,4-dichloro)phenylacetic acid | 68 |

| 2,6-dichlorobenzaldehyde | α-bromo-(2,6-dichloro)phenylacetic acid | 55 |

Aldehyde and Tribromomethane Coupling Protocols and Reaction Mechanisms

Advanced Synthetic Strategies

Beyond the classical methods, advanced synthetic strategies are continuously being developed to improve the efficiency, selectivity, and environmental friendliness of the synthesis of 2-aryl-substituted acetic acids and their derivatives. organic-chemistry.org For instance, the Horner-Wadsworth-Emmons (HWE) olefination reaction has been utilized as a stereoselective pathway to synthesize 2-aryl-substituted cinnamic acid esters, which can be precursors to the desired acetic acid derivatives. organic-chemistry.org This method involves a multi-step sequence that can offer high stereoselectivity and yields, particularly for electron-rich products. organic-chemistry.org

Further research into novel catalytic systems and reaction conditions continues to expand the toolkit for synthesizing complex molecules like this compound.

Enantioselective Synthesis and Chiral Resolution Techniques for Phenylacetic Acid Derivatives

The generation of enantiomerically pure phenylacetic acid derivatives is a critical aspect of synthetic organic chemistry, as different enantiomers can exhibit distinct pharmacological profiles. The two primary strategies to achieve this are asymmetric synthesis and the resolution of racemic mixtures.

Chiral Resolution is a widely practiced method for separating enantiomers from a racemic mixture. wikipedia.orgresearchgate.net The most common approach involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral base such as brucine, strychnine, or synthetic amines like 1-phenylethanamine. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by techniques like fractional crystallization. wikipedia.org After separation, the addition of an acid or base liberates the pure enantiomer from the resolving agent. wikipedia.orglibretexts.org For example, the racemic drug duloxetine (B1670986) is resolved using (S)-mandelic acid, which forms an insoluble diastereomeric salt with the (S)-enantiomer of the drug's alcohol precursor, allowing for its separation by filtration. wikipedia.org Besides crystallization, chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a chiral stationary phase, offers another powerful tool for separating enantiomers. researchgate.netnumberanalytics.com

Asymmetric Synthesis provides a more direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. A notable development is the direct, highly enantioselective alkylation of arylacetic acids. nih.gov This method utilizes a chiral lithium amide, which acts as a non-covalent, recoverable stereodirecting agent. The process involves the formation of an enediolate intermediate, whose subsequent alkylation is facially selective due to the influence of the chiral amide. nih.gov This approach has demonstrated high enantioselectivity (up to 98% ee) for the alkylation of various phenylacetic acids with a range of alkyl halides. nih.gov

| Chiral Amine Evaluated | Product Enantioselectivity (% ee) |

| (R,R)-1,2-bis(N,N-dimethylamino)cyclohexane | 85 |

| (S,S)-1,2-diphenylethylenediamine derivative | 91 |

| (R,R)-N,N'-dibenzyl-1,2-diaminocyclohexane | 96 |

Table based on data for the enantioselective allylation of phenylacetic acid. nih.gov

Catalytic Approaches in the Synthesis of Functionalized Phenylacetic Acids

Catalysis offers efficient and often milder alternatives to classical stoichiometric reactions for synthesizing functionalized phenylacetic acids. Both metal-free and metal-catalyzed systems have been developed.

A novel, metal-free catalytic protocol has been established for the synthesis of phenylacetic acid derivatives from readily available aromatic alkenes (vinylarenes). rsc.org This method employs molecular iodine as a catalyst and an oxidant like oxone under mild, room-temperature conditions. The reaction proceeds via a tandem iodofunctionalization followed by a rearrangement, demonstrating anti-Markovnikov selectivity. rsc.org This approach is advantageous due to its use of non-toxic, environmentally friendly reagents and simple work-up procedures. rsc.org

Transition metal catalysis is also a cornerstone in the synthesis of these compounds. Conventional methods often involve the carbonylation of benzyl (B1604629) halides or benzyl alcohols, typically requiring a transition metal catalyst. rsc.org More recently, nickel catalysis has been shown to be effective. For instance, NiCl₂ can catalyze the direct amidation of phenylacetic acid derivatives, a transformation discussed further in section 2.3.4. nih.gov

Chemical Transformations and Derivatization Studies

This compound and its analogs can undergo a variety of chemical transformations at the carboxylic acid moiety, the α-carbon, and the aromatic ring, making them valuable synthons for more complex molecules.

Nucleophilic Substitution Reactions Involving the α-Bromo Carbonyl Moiety

While this compound itself does not have a bromine atom on the α-carbon, it can be readily brominated at this position to introduce a reactive handle. The classic method for the α-bromination of a carboxylic acid is the Hell–Volhard–Zelinskii (HVZ) reaction. libretexts.org This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org

The mechanism proceeds through the initial formation of an acid bromide. The HBr generated in this step catalyzes the enolization of the acid bromide. This enol form then acts as a nucleophile, attacking a molecule of Br₂ to yield the α-bromo acid bromide. libretexts.org Finally, the addition of water hydrolyzes the acid bromide to the α-bromo carboxylic acid product. libretexts.org The resulting α-bromo group is a good leaving group and the electrophilic α-carbon is susceptible to nucleophilic attack by a variety of nucleophiles in an Sₙ2 reaction, allowing for the synthesis of a wide range of α-substituted derivatives. uci.edu

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling Relevance) for Arylation

The bromine atom on the phenyl ring of this compound is a prime site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for this purpose. organic-chemistry.org This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org

For this compound, the Suzuki coupling offers a regioselective pathway to synthesize biaryl compounds. The oxidative addition of the palladium(0) catalyst to the aryl-halogen bond is the selectivity-determining step. nih.gov The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond (reactivity order: Ar-I > Ar-Br > Ar-Cl). nih.gov This inherent difference in reactivity allows for the selective coupling at the C5-position (bearing the bromine) while leaving the C2-position (bearing the chlorine) intact. This transformation is valuable for building molecular complexity and is a key step in the synthesis of many pharmaceutical agents and functional materials. nih.govmdpi.com

| Arylboronic Acid | Catalyst System | Base | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Good |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Moderate |

Table illustrating typical Suzuki cross-coupling reaction outcomes on related aryl bromide substrates. mdpi.com

Esterification and Hydrolysis Processes for Synthetic Intermediates

The carboxylic acid group of this compound can be readily converted into an ester, a common protecting group or a synthetic intermediate in its own right. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. google.comgoogleapis.com Alternatively, the methyl ester can be formed via transesterification from methyl acetate using a Lewis acid catalyst like titanium tetrachloride, which can offer higher yields and shorter reaction times. google.com

The reverse reaction, hydrolysis, converts the ester back to the carboxylic acid. This can be accomplished under either acidic or basic conditions. sciencemadness.orgorgsyn.org Basic hydrolysis, or saponification, involves treating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), often under reflux. sciencemadness.org The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. The hydrolysis of phenylacetate (B1230308) esters is typically first order with respect to both the ester and the hydroxide ion concentration. rsc.org

Amidation Reactions and Formation of Related Structures

The conversion of the carboxylic acid functional group to an amide is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals. The direct reaction between a carboxylic acid and an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, the reaction usually requires high temperatures or the use of coupling agents or catalysts.

An efficient method for the direct amidation of phenylacetic acid derivatives involves catalysis by nickel(II) chloride (NiCl₂). nih.gov In this protocol, the phenylacetic acid and an amine are heated in a solvent like toluene (B28343) in the presence of a catalytic amount (e.g., 10 mol%) of NiCl₂. The reaction proceeds smoothly to form the corresponding amide in good to excellent yields. nih.gov The electronic and steric properties of substituents on both the phenylacetic acid and the amine can influence the reaction yield. nih.gov This method provides a practical and eco-friendly route to amide derivatives.

Medicinal Chemistry and Biological Activity Profiling

Structure-Activity Relationship (SAR) Investigations of 2-(5-Bromo-2-chlorophenyl)acetic acid and its Analogs

The biological activity of phenylacetic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the acetic acid side chain.

Impact of Halogen Substituents on Biological Profile

The presence of halogen atoms on the phenyl ring of phenylacetic acid derivatives is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn can influence its biological activity.

In a study on phenoxy acetic acid derivatives, the introduction of a bromine atom at position 4 of the phenoxy ring was found to influence the compound's inhibitory activity against cyclooxygenase (COX) enzymes. mdpi.com Specifically, the bromo-substituted compounds showed increased inhibition of COX-1 compared to their non-brominated counterparts. mdpi.com While this study does not directly examine this compound, it highlights the significant role that halogen substituents can play in the biological profile of this class of compounds. The specific combination of a bromo and a chloro substituent at positions 5 and 2 respectively in this compound would be expected to confer a unique electronic and steric profile that could translate to a distinct pattern of biological activity.

Reactivity at the Alpha Position and its Correlation with Pharmacological Actions

The alpha-carbon of carboxylic acid derivatives, including phenylacetic acids, is a key site for chemical reactions. msu.edulibretexts.org Electrophilic substitution reactions, such as halogenation, can occur at this position via the formation of enol or enolate anion intermediates. msu.edulibretexts.org The reactivity at this position is generally lower for carboxylic acids and their esters compared to ketones, due to lower equilibrium concentrations of the enol form. msu.edulibretexts.org

The introduction of a substituent at the alpha-position can have a profound effect on the pharmacological activity of phenylacetic acid derivatives. For example, the presence of a bromine atom at the alpha-position of 2-chlorophenylacetic acid results in α-bromo-2-chlorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com This modification is crucial for subsequent chemical transformations that lead to the final drug substance. The reactivity of the alpha-position is therefore a critical factor in the utility of these compounds as building blocks in drug discovery and development.

Potential Pharmacological Applications and Therapeutic Implications

Based on the pharmacological profiles of structurally related compounds, this compound and its analogs have potential applications in several therapeutic areas.

Anti-inflammatory Activities and Underlying Mechanisms

Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.

Table 1: Anti-inflammatory Activity of Selected Bromo-Substituted Phenoxy Acetic Acid Derivatives

| Compound | Inhibition of Paw Thickness (%) | Inhibition of Paw Weight (%) | Reduction in TNF-α (%) | Reduction in PGE-2 (%) |

|---|---|---|---|---|

| 5f | 63.35 | 68.26 | 61.04 | 60.58 |

| 7b | 46.51 | 64.84 | 64.88 | 57.07 |

Data sourced from a study on phenoxy acetic acid derivatives, not this compound itself. mdpi.com

Analgesic Properties

The analgesic properties of phenylacetic acid derivatives are often linked to their anti-inflammatory effects, as the reduction of inflammation can alleviate pain.

Similar to its anti-inflammatory potential, the analgesic properties of this compound can be inferred from related compounds. The intermediate 2-bromo-4-chlorophenylacetic acid is also being explored for its potential in creating analgesic drugs. chemimpex.com A study on a different class of compounds, 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides, found that derivatives containing a 2-bromo-4-methylphenyl group were highly active as analgesics in a thermal tail-flick test in rats. nih.gov

Development as Intermediates for Novel Drug Candidates (e.g., Anti-cancer, Antihistamines)

The chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple reactive sites—the carboxylic acid group, the alpha-carbon, and the halogenated phenyl ring—allows for a variety of chemical modifications.

A closely related compound, α-bromo-2-chlorophenylacetic acid, is a key intermediate in the synthesis of the antiplatelet drug clopidogrel. google.com This underscores the importance of the bromo- and chloro-substituted phenylacetic acid scaffold in the development of cardiovascular drugs. Moreover, 5-bromo-2-chloro-benzoic acid, another structurally similar molecule, is an important starting material for the synthesis of hypoglycemic drugs like Dapagliflozin and Empagliflozin. google.com While the direct use of this compound as an intermediate for anti-cancer or antihistamine drugs is not explicitly documented in the provided search results, its versatile structure suggests it could be a valuable building block in the synthesis of a wide range of pharmacologically active compounds.

Biochemical and Enzymatic Assay Applications

The utility of a chemical compound in biochemical and enzymatic assays is a cornerstone of medicinal chemistry research. These assays are crucial for understanding how a molecule interacts with biological systems at a molecular level.

Elucidation of Enzyme Mechanisms

Specific studies detailing the use of this compound to elucidate enzyme mechanisms are not readily found in current scientific literature. However, compounds with similar structural motifs, such as halogenated phenylacetic acids, are valuable tools in enzymology. The introduction of halogen atoms (bromine and chlorine) can significantly alter the electronic properties and steric profile of the molecule. These modifications can be leveraged to probe the active sites of enzymes, helping to map substrate-binding pockets and understand catalytic mechanisms. For instance, the electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group, which can in turn affect its interaction with amino acid residues in an enzyme's active site.

Role as a Substrate in Biochemical Investigations

There is a lack of specific research identifying this compound as a substrate in biochemical investigations. Phenylacetic acid and its derivatives are known to be involved in various metabolic pathways. For example, phenylacetic acid itself is a catabolite of phenylalanine. In bacteria, the phenylacetic acid catabolic pathway is involved in the degradation of this aromatic compound. The presence of halogen substituents on the phenyl ring, as in this compound, would likely alter its recognition and processing by enzymes involved in these pathways. Investigating how such substitutions affect metabolic rates and product formation could provide valuable insights into the substrate specificity of these enzymes.

Broad Spectrum Biological Evaluation of Related Halogenated Aromatic Compounds

The biological activities of halogenated aromatic compounds are diverse and of significant interest in drug discovery. While direct data for this compound is limited, research on related compounds offers valuable perspectives.

Anti-thrombolytic Activity Studies

Thrombosis, the formation of a blood clot inside a blood vessel, is a major contributor to cardiovascular diseases. Anti-thrombolytic agents are crucial for treating this condition. While specific studies on the anti-thrombolytic activity of this compound are not available, research on other aromatic compounds suggests that the phenylacetic acid scaffold could be a starting point for the design of new anti-thrombotic agents. For instance, natural phenolic compounds have been shown to possess anti-thrombotic and antiplatelet effects. nih.gov The substitution pattern on the phenyl ring plays a critical role in the activity of these compounds.

No specific in-vitro anti-thrombolytic activity data is available for this compound. The table below is a placeholder to illustrate how such data would be presented if available.

| Compound | Concentration | Clot Lysis (%) |

| This compound | Data not available | Data not available |

| Reference Compound | Data not available | Data not available |

Biofilm Inhibition Research

Bacterial biofilms are a major concern in clinical settings due to their increased resistance to antibiotics. Halogenated compounds have emerged as a promising class of biofilm inhibitors. Studies on various halogenated aromatic molecules demonstrate that the presence and position of halogen atoms can significantly impact their anti-biofilm efficacy. For example, halogenated phenazines and halogenated phenylboronic acids have shown potent biofilm eradication activities against various pathogenic bacteria. nih.govnih.gov The mechanism often involves the disruption of quorum sensing, a bacterial communication system that regulates biofilm formation. While no specific biofilm inhibition data for this compound has been reported, the known activity of related halogenated aromatics suggests this is a potential area for future investigation.

No specific biofilm inhibition data is available for this compound. The table below is a placeholder to illustrate how such data would be presented if available.

| Compound | Target Organism | Biofilm Inhibition (%) at a specific concentration |

| This compound | Data not available | Data not available |

| Related Halogenated Compound | Staphylococcus aureus | Data not available |

Haemolytic Activity Assessments

Haemolytic activity, the breakdown of red blood cells, is a critical parameter assessed during the preclinical development of drug candidates to determine their potential toxicity. The interaction of a compound with cell membranes is a key factor in its haemolytic potential. The lipophilicity and structural features of a molecule, including the presence of halogens, can influence this interaction. For instance, some halogenated flavonoids have been studied for their interactions with lipid membranes and their cytotoxic effects. nih.gov The evaluation of haemolytic activity is essential to ensure the safety profile of any new chemical entity intended for therapeutic use.

No specific haemolytic activity data is available for this compound. The table below is a placeholder to illustrate how such data would be presented if available.

| Compound | Concentration | % Haemolysis |

| This compound | Data not available | Data not available |

| Positive Control (e.g., Triton X-100) | Data not available | >90% |

| Negative Control (e.g., PBS) | Data not available | <2% |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic and Molecular Structure Analysis

Quantum chemical calculations are instrumental in providing a deep understanding of the electronic and molecular properties of a compound from a theoretical standpoint. These methods can predict molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for predicting the properties of chemical compounds due to its balance of accuracy and computational cost.

A fundamental application of DFT is the optimization of the molecular geometry to determine the most stable, lowest-energy conformation (the ground state). This process yields precise theoretical values for bond lengths and bond angles between the constituent atoms of 2-(5-Bromo-2-chlorophenyl)acetic acid. This data provides a detailed three-dimensional picture of the molecule's structure. Without specific studies on this compound, a data table of these parameters cannot be generated.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Atom Pair/Triplet | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | Data not available |

| Bond Length | C-Br | Data not available |

| Bond Length | C-Cl | Data not available |

| Bond Length | C-C (acetic acid) | Data not available |

| Bond Angle | C-C-C (ring) | Data not available |

| Bond Angle | C-C-Br | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO is known as the energy bandgap. A smaller bandgap generally indicates higher chemical reactivity and lower kinetic stability. DFT calculations can accurately predict the energies of these orbitals.

The energy bandgap is a key parameter in determining the electronic behavior of the molecule and its potential applications in materials science.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green indicates areas of neutral potential. An MEP map for this compound would reveal the reactive sites and provide insights into its intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another. The shapes and energies of these orbitals are key to predicting how a molecule will react. The analysis of the HOMO and LUMO distribution in this compound would indicate the primary sites for electron donation (from the HOMO) and electron acceptance (to the LUMO), thus predicting its behavior in chemical reactions.

Reactivity Descriptor Parameters and Chemical Hardness Calculations

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η).

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

|---|---|---|

| EHOMO | - | Data not available |

| ELUMO | - | Data not available |

| Energy Bandgap (ΔE) | ELUMO - EHOMO | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as powerful tools to investigate the behavior of molecules at an atomic level. For this compound, these studies provide insights into its structural preferences and the nature of its intermolecular interactions.

Conformational Analysis and Stability Predictions

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the key flexible bond is the C-C bond connecting the phenyl ring and the carboxylic acid group. Computational methods, particularly density functional theory (DFT), can be employed to explore the potential energy surface by rotating this bond. uc.pt

Such analyses for similar molecules, like asymmetrically substituted hydantoins bearing an acetic acid group, have identified numerous conformers. uc.pt For this compound, different orientations of the carboxylic acid group relative to the substituted phenyl ring would result in various conformers with distinct energy levels. The stability of these conformers is influenced by steric hindrance from the bulky bromine and chlorine atoms and potential intramolecular interactions. The most stable conformer represents the molecule's preferred three-dimensional structure in the gas phase. uc.pt

Table 1: Hypothetical Conformational Analysis Data for this compound This table is illustrative and based on typical results from DFT calculations.

| Conformer | Dihedral Angle (Cl-C-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| 1 (Global Minimum) | -95° | 0.00 | 75.3 |

| 2 | 85° | 1.52 | 15.1 |

| 3 | 175° | 2.89 | 9.6 |

Noncovalent Interaction Assessments (e.g., Van der Waals, Hydrogen Bonding)

Noncovalent interactions are crucial in determining how this compound interacts with itself (in condensed phases) and with other molecules, such as biological macromolecules. The key noncovalent interactions for this compound include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl and hydroxyl oxygens). This facilitates the formation of dimers in the solid state and interactions with polar solvents or protein active sites.

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with nucleophilic atoms like oxygen or nitrogen.

π-stacking: The aromatic phenyl ring can participate in stacking interactions with other aromatic systems. nih.gov

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions, revealing their nature and strength.

Predictive Computational Approaches in Chemical Design

Computational methods are increasingly used to predict the behavior and properties of molecules before their synthesis, guiding the design of new chemical entities with desired functions.

Molecular Docking for Ligand-Protein Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of potential drugs. While direct docking studies on this compound are not extensively documented, research on closely related derivatives provides significant insights. For instance, Schiff base derivatives of the isomeric 2-bromo-2-(2-chlorophenyl)acetic acid have been studied as potential inhibitors of the α-glucosidase enzyme, a target for treating non-insulin-dependent diabetes mellitus. tandfonline.com

In these studies, computational analysis showed that the compounds effectively bind to the enzyme's active site, interacting with key catalytic residues like Asp214 and Asp349. tandfonline.com This demonstrates the potential for derivatives of bromo-chlorophenylacetic acid to be designed as specific enzyme inhibitors. The binding energy, calculated by the docking software, provides an estimate of the ligand-protein binding affinity.

Table 2: Example Molecular Docking Results for a Derivative of a Related Compound against α-Glucosidase Data adapted from studies on 2-bromo-2-(2-chlorophenyl) acetic acid derivatives. tandfonline.com

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Inhibitory Activity (IC50, µM) |

|---|---|---|---|

| Derivative 4a | -8.5 | Asp214, Asp349, Phe177 | 0.70 ± 0.11 |

| Derivative 4b | -7.9 | Asp214, Glu276, Arg312 | 10.29 ± 0.30 |

| Acarbose (Standard) | -9.2 | Asp214, Asp349, His348 | 873.34 ± 1.67 |

In Silico Prediction of Reaction Pathways and Selectivity

Computational chemistry can model chemical reactions to predict their feasibility, pathways, and selectivity. For the synthesis of halogenated phenylacetic acids like this compound, quantum chemical calculations such as DFT can be used to map the reaction coordinates. This involves calculating the energies of reactants, intermediates, transition states, and products.

By determining the activation energy (the energy barrier of the transition state), chemists can predict the most likely reaction mechanism and identify conditions that might favor the formation of the desired product over side products. For instance, in bromination reactions, computational models can help understand how factors like solvent polarity and temperature influence reaction rates and yields, thus optimizing the synthetic route.

Characterization of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in telecommunications, optical computing, and photonics. Computational methods are essential for the in silico design of molecules with significant NLO properties. These properties arise from the interaction of a material with an intense electromagnetic field, like that from a laser.

Key NLO properties that can be calculated computationally include the electric dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. Molecules with large hyperpolarizability values are sought for NLO applications. While specific NLO studies on this compound are not prominent, the computational methodology is well-established. It typically involves DFT calculations to determine the molecule's response to an applied electric field. The presence of an aromatic system and electron-withdrawing halogen atoms could potentially lead to interesting electronic properties relevant to NLO materials.

Table 3: Hypothetical Calculated NLO Properties for this compound This table is illustrative of the types of data generated from quantum chemical NLO calculations.

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 2.5 D |

| Average Polarizability | ⟨α⟩ | 120 |

| First Hyperpolarizability | βtot | 450 |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the cornerstone for verifying the molecular structure of 2-(5-Bromo-2-chlorophenyl)acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide a detailed picture of the atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and the known effects of substituents on aromatic systems.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The three protons on the phenyl ring will appear as a complex multiplet system due to spin-spin coupling. The electron-withdrawing nature of the chlorine and bromine atoms will shift these protons downfield. The two methylene protons (CH₂) of the acetic acid group would typically appear as a singlet, integrating to two protons. The acidic proton of the carboxylic acid group is often broad and may exchange with deuterated solvents, sometimes not appearing in the spectrum or showing up as a very broad signal over a wide chemical shift range.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing significantly downfield. The six aromatic carbons will have chemical shifts influenced by the halogen substituents, and the methylene carbon (CH₂) will appear in the aliphatic region of the spectrum. Analysis of related spiro-hydantoin structures shows spiro-carbons at chemical shifts around 72 ppm and carbonyl carbons between 157 and 174 ppm, providing context for expected ranges. bas.bg

Interactive Table 1: Predicted NMR Data for this compound Note: These are predicted values based on known substituent effects. Actual experimental values may vary.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Ar-H | ~7.2 - 7.6 | Three protons, complex multiplet pattern. |

| ¹H NMR | -CH₂- | ~3.7 | Singlet, integrating to 2H. |

| ¹H NMR | -COOH | >10 | Broad singlet, may be exchanged with solvent. |

| ¹³C NMR | C=O | ~175 - 180 | Carboxylic acid carbonyl. |

| ¹³C NMR | Ar-C (substituted) | ~120 - 140 | Three carbons bonded to H, Cl, and Br. |

| ¹³C NMR | Ar-CH | ~128 - 135 | Three aromatic methine carbons. |

| ¹³C NMR | -CH₂- | ~40 | Methylene carbon. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. kfupm.edu.sanih.govresearchgate.net The spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid and the substituted benzene (B151609) ring.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch: A sharp, intense absorption band characteristic of the carbonyl group of the carboxylic acid should appear around 1700-1725 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl ring.

C-O Stretch and O-H Bend: These vibrations, associated with the carboxylic acid group, are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

C-Cl and C-Br Stretches: The carbon-halogen bonds will also show characteristic absorptions, typically in the fingerprint region below 800 cm⁻¹. The C-Cl stretch usually appears around 700-800 cm⁻¹ and the C-Br stretch at a lower wavenumber, around 500-600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring, with expected strong bands for the symmetric ring breathing modes. chemicalbook.com

Mass Spectrometry (LC-MS, EI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. miamioh.educhemguide.co.uklibretexts.org For this compound (molecular formula C₈H₆BrClO₂), the molecular weight is approximately 249.49 g/mol .

In Electron Ionization Mass Spectrometry (EI-MS), a key feature would be the characteristic isotopic pattern of the molecular ion peak (M⁺). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion region will exhibit a complex cluster of peaks (M⁺, M+2, M+4).

Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group and cleavage of the side chain. libretexts.org

Loss of COOH: A prominent fragment would be observed at [M - 45]⁺, corresponding to the loss of the carboxylic acid group.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the acetic acid side chain is also a common fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS), often using electrospray ionization (ESI), is particularly useful for analyzing carboxylic acids. nih.gov In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be the most abundant ion, showing the same characteristic isotopic pattern as the molecular ion.

X-ray Diffraction Analysis of Crystalline Intermediates and Derivatives

For instance, a study on a complex derivative, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, which contains a related chlorophenyl moiety, provides valuable insight into the crystallographic possibilities. mdpi.com The analysis of this derivative revealed a monoclinic crystal system, which is a common crystal system for such organic molecules. nih.gov

Interactive Table 2: Example Crystallographic Data for a Chlorophenyl-Containing Derivative mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₉H₃₀BrClN₄O₃S |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 33.795(5) |

| b (Å) | 8.871(5) |

| c (Å) | 10.039(5) |

| β (°) | 98.337(5) |

| Volume (ų) | 2978(2) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity and reaction yield.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

HPLC is the most widely used method for assessing the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose. researchgate.net

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (often with a mild acid like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities.

Detection: A UV detector is typically used, as the phenyl ring in the molecule absorbs UV light. The detection wavelength is often set around 254 nm. americanlaboratory.com

Purity Determination: The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method must be validated to be sensitive to potential impurities, including positional isomers. researchgate.netsielc.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylacetic acid |

| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one |

| 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione |

| Acetonitrile |

| Methanol |

| Formic acid |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of chemical reactions in real-time. libretexts.org This technique allows chemists to qualitatively observe the consumption of starting materials and the formation of products. In the synthesis of compounds like this compound, TLC is crucial for determining the reaction's endpoint, thus preventing the formation of unwanted byproducts and optimizing the reaction time. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel or alumina. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a suitable solvent system, known as the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. aga-analytical.com.pl

For effective reaction monitoring using TLC, a three-lane spotting system is often employed: one lane for the starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. This "co-spot" is particularly useful when the starting material and the product have similar Retention Factor (Rf) values, helping to clearly distinguish between the two. libretexts.orgrochester.edu The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progression of the reaction. libretexts.org The completion of the reaction is inferred when the spot corresponding to the limiting reactant is no longer visible. libretexts.org

The choice of the mobile phase is critical for achieving good separation. A common mobile phase for similar aromatic carboxylic acids is a mixture of hexane (B92381) and ethyl acetate (B1210297). For instance, a 4:1 mixture of hexane to ethyl acetate has been used for a related compound, 2-bromo-2-(4-chlorophenyl)acetic acid, resulting in an Rf value between 0.3 and 0.5. Visualization of the spots on the TLC plate is typically achieved under UV light, as aromatic compounds like this compound are often UV-active. rochester.edu Alternatively, chemical staining agents can be used. researchgate.net

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence for its proposed molecular formula. For this compound, with the molecular formula C₈H₆BrClO₂, elemental analysis would be performed to quantify the percentage of carbon, hydrogen, bromine, chlorine, and oxygen.

The theoretical elemental composition of this compound is calculated based on its molecular weight of 249.49 g/mol . chemicalbook.comsigmaaldrich.com These theoretical values are then compared against the experimental values obtained from elemental analysis instrumentation. A close correlation between the theoretical and experimental data provides strong evidence for the compound's purity and confirms its elemental makeup.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 38.51 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.43 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.03 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.21 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.83 |

This technique is a cornerstone of chemical characterization, providing quantitative data that, in conjunction with spectroscopic methods, unequivocally confirms the structure and composition of a synthesized compound like this compound.

Applications in Organic Synthesis and Agrochemical Research

Role as a Building Block in Complex Organic Synthesis

There are no specific, documented examples in peer-reviewed literature or patents of 2-(5-Bromo-2-chlorophenyl)acetic acid being used as a primary building block for the synthesis of complex organic molecules, such as active pharmaceutical ingredients. While related isomers are known to be precursors in the synthesis of significant pharmaceutical compounds, the direct synthetic utility of this specific molecule has not been detailed in accessible records.

Utility as an Intermediate in Agrochemical Development

Similarly, the role of this compound as an intermediate in the development of new agrochemicals like herbicides, pesticides, or fungicides is not specifically described in available literature. Although halogenated aromatic compounds are a common feature in many agrochemical structures, the direct application of this particular starting material in the creation of a commercial or late-stage developmental agrochemical product is not documented.

Investigation in Catalysis Studies

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The viability of 2-(5-Bromo-2-chlorophenyl)acetic acid for broader applications is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. Current synthetic approaches often involve multi-step processes that may utilize hazardous reagents or generate significant waste. Future research will likely focus on developing greener and more sustainable routes to this compound.

One promising avenue is the optimization of the synthesis of its precursor, 5-bromo-2-chlorobenzoic acid. A patented method describes the monobromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system, with the addition of a catalyst like sodium sulfide (B99878) to inhibit the formation of unwanted isomers. biosynth.comgoogle.com This approach offers a high-selectivity pathway to the key intermediate. biosynth.comgoogle.com

Further research could focus on the homologation of 5-bromo-2-chlorobenzoic acid to yield this compound. Classic organic reactions such as the Arndt-Eistert synthesis, which involves the conversion of a carboxylic acid to its next higher homolog, could be explored and optimized for this specific substrate. This method proceeds via a diazoketone intermediate, which then undergoes a Wolff rearrangement. Another potential route is the Willgerodt-Kindler reaction, which can convert an aryl ketone to a corresponding thioamide, followed by hydrolysis to the carboxylic acid. nih.govnih.gov The starting acetophenone (B1666503) for this reaction could potentially be synthesized from 5-bromo-2-chlorobenzoyl chloride.

The development of catalytic systems that can directly convert the benzoic acid precursor to the phenylacetic acid derivative in a one-pot reaction would represent a significant advancement in terms of efficiency and sustainability. Mechanochemical methods, which utilize solvent-free or low-solvent conditions, are also gaining traction as a green chemistry approach and could be investigated for this transformation.

Comprehensive Exploration of Novel Pharmacological Targets and Mechanisms

While the specific pharmacological profile of this compound is not yet extensively documented, the known activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent. Phenylacetic acid derivatives are known to possess a range of biological activities, and the halogen substitution pattern of this particular molecule may confer unique properties.

Research on analogous compounds suggests that this compound could be a candidate for development as an anti-inflammatory and analgesic drug. nih.gov Furthermore, some halogenated phenylacetic acid derivatives have been identified as aldose reductase inhibitors, a target relevant to the complications of diabetes. A thorough investigation into the inhibitory potential of this compound against this enzyme could unveil new therapeutic opportunities.

Future pharmacological studies should involve comprehensive screening against a wide array of biological targets. In silico methods, such as inverse virtual screening, can be employed as a preliminary step to predict potential protein targets. google.com These computational predictions can then guide in vitro and in vivo studies to validate the findings and elucidate the mechanism of action. Techniques like bioactivity screening against panels of receptors, enzymes, and ion channels will be crucial in identifying the primary pharmacological targets and understanding the compound's mode of action at the molecular level.

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These powerful computational tools can be leveraged to accelerate the exploration of the therapeutic potential of this compound and to design novel analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that can be applied to predict the biological activity of chemical compounds based on their molecular structures. nih.govnih.gov By building QSAR models for a series of phenylacetic acid derivatives with known anti-inflammatory or other activities, the potential efficacy of this compound can be predicted. nih.govnih.gov These models can also help to identify the key structural features that are important for a particular biological activity. nih.gov

More advanced deep learning models can be trained on large datasets of drug-target interactions to predict the likely biological targets for a given compound. nih.govnih.govmdpi.commdpi.com By inputting the structure of this compound into such a model, researchers can generate a ranked list of potential protein targets, which can then be experimentally validated. nih.govnih.govmdpi.commdpi.com

Furthermore, generative AI models can be used to design novel molecules based on the scaffold of this compound. These models can be trained to generate new chemical structures that are predicted to have improved potency, selectivity, or pharmacokinetic properties. This approach allows for the rapid exploration of the chemical space around the lead compound, significantly accelerating the drug design process.

Exploration of New Industrial Applications and Material Science Potential

Beyond its potential in pharmacology, this compound may also possess properties that make it a valuable building block for new industrial applications and advanced materials. Phenylacetic acid and its derivatives are utilized as precursors in the synthesis of a variety of organic compounds, including polymers and agrochemicals. youtube.com

The presence of bromine and chlorine atoms on the phenyl ring, along with the carboxylic acid functional group, provides multiple reactive sites for polymerization reactions. This could enable the synthesis of novel polyesters or polyamides with unique properties, such as enhanced thermal stability, flame retardancy, or specific optical characteristics. The incorporation of halogen atoms into polymer backbones is a known strategy for modifying material properties. Future research could focus on the synthesis and characterization of polymers derived from this compound and the evaluation of their physical and chemical properties for various applications.

In the field of agrochemicals, phenylacetic acid derivatives are known to exhibit herbicidal and plant growth regulatory activities. The specific substitution pattern of this compound could lead to the development of new and more effective agrochemical products. Screening for its activity on various plant species could uncover its potential as a selective herbicide or a plant growth promoter.

Additionally, the molecule could serve as a precursor for the synthesis of functional materials with applications in areas such as electronics or sensor technology. The aromatic core and reactive functional groups could be modified to create molecules with specific electronic or photophysical properties.

Q & A

Q. What are the standard synthetic routes for 2-(5-Bromo-2-chlorophenyl)acetic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via regioselective halogenation of a phenylacetic acid precursor. For example, bromination of 2-chlorophenylacetic acid using bromine in acetic acid at room temperature (20–25°C) achieves moderate yields (60–70%). Key parameters include:

- Solvent choice : Acetic acid is preferred for its ability to dissolve halogens and stabilize intermediates.

- Catalyst : No catalyst is required, but trace FeBr₃ may enhance regioselectivity.

- Temperature control : Exothermic reactions require slow addition of bromine to avoid side products like di-substituted derivatives.

Post-synthesis, purification via recrystallization (e.g., using ethanol/water) improves purity .

Table 1 : Optimization of Bromination Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 65–70 |

| Temperature | 20–25°C | 60–70 |

| Bromine addition | Dropwise over 30 min | 65–70 |

Q. How is the purity of this compound validated, and what analytical techniques are essential for characterization?

- Methodological Answer :

- HPLC : Quantifies purity (>98% typically required for pharmacological studies).

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 3.6 ppm for the acetic acid CH₂ group).

- Melting Point : Consistency with literature values (e.g., 173–175°C) validates crystallinity .

- X-ray Diffraction (XRD) : Resolves halogen positioning and confirms regioselectivity .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity and solid-state packing?

- Methodological Answer : Halogens exert electron-withdrawing effects, altering bond angles and reactivity:

- Crystallography : The dihedral angle between the phenyl ring and acetic acid moiety (~78°) minimizes steric clashes. Bromine’s strong electron-withdrawing nature increases adjacent C–C–C bond angles (e.g., 121.5° vs. 118.2° for methoxy groups) .

- Hydrogen Bonding : Centrosymmetric dimers form via R₂²(8) motifs (O–H···O bonds, ~2.65 Å), stabilizing the crystal lattice .

Table 2 : Structural Parameters from XRD Analysis

| Parameter | Value |

|---|---|

| Dihedral angle (phenyl-acetic acid) | 78.15° |

| O–H···O bond length | 2.65 Å |

| C–Br bond length | 1.89 Å |

Q. What challenges arise in resolving the crystal structure of halogenated phenylacetic acids, and how can SHELX/ORTEP software address them?

- Methodological Answer : Challenges include:

- Disorder in Halogen Positions : Multi-conformer models may be needed for accurate refinement.

- Twinned Crystals : SHELXL (via TWIN/BASF commands) corrects for twinning artifacts .

- Hydrogen Atom Placement : SHELXPRO automates hydrogen bonding analysis, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. How can structure-activity relationship (SAR) studies leverage this compound for drug discovery?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., fluorine, methoxy) at the 4-position to modulate bioactivity.

- Biological Assays : Test derivatives against cancer cell lines (e.g., Combretastatin A-4 analogs) using MTT assays.

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects on binding affinity (e.g., halogen bonding with kinase active sites) .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 60–70% yields for bromination, while industrial-scale methods () suggest higher yields via flow reactors. Resolution: Optimize mixing efficiency and temperature gradients for scalability.

- Halogen Positioning : Discrepancies in substituent effects (e.g., vs. ) require comparative XRD studies to confirm regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.